Lipophilicity (clog P) Differentiation: N-Phenethyl vs. N-Phenyl, N-Benzyl, and N-tert-Butyl Analogs
Computed clog P for N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is 2.81 [1]. In contrast, the N-phenyl analog (no CAS publicly indexed; SMILES-based prediction) exhibits clog P ≈ 1.9, the N-benzyl analog clog P ≈ 2.3, and the N-tert-butyl analog (CAS 1797062-83-9) clog P ≈ 2.0 [1]. The ~0.5–0.9 log unit increase relative to these comparators places the phenethyl derivative closer to the CNS drug-like sweet spot (clog P 2–4) and may improve passive membrane permeability and blood–brain barrier penetration potential [2]. This difference is directly relevant when selecting a scaffold for CNS-targeted screening libraries.
| Evidence Dimension | Calculated octanol-water partition coefficient (clog P) |
|---|---|
| Target Compound Data | clog P = 2.81 |
| Comparator Or Baseline | N-phenyl analog (clog P ≈ 1.9); N-benzyl analog (clog P ≈ 2.3); N-tert-butyl analog (clog P ≈ 2.0) (all computed values) |
| Quantified Difference | Δclog P = +0.5 to +0.9 vs. comparators |
| Conditions | SMILES-based computational prediction; no experimental log P data available for any of the listed compounds. |
Why This Matters
Higher clog P within the drug-like range suggests superior passive permeability, which is critical for CNS-targeted hit expansion and for achieving adequate cellular exposure in phenotypic screens.
- [1] Kuujia.com. Computed clog P values for N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and related analogs. Accessed 2026-04-29. View Source
- [2] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci., 2010, 1, 435–449. View Source
